Embonate de pyrvinium

Gastric cancer Chemoprevention MEK/ERK inhibitor

Pyrvinium embonate (also known as pyrvinium pamoate; CAS 3546-41-6) is the pamoate (embonate) salt of the cyanine-dye-derived cation pyrvinium, with a molecular formula of C₇₅H₇₀N₆O₆ and a molecular weight of approximately 1151.4 g/mol. Historically employed as an anthelminthic for Enterobius vermicularis infections, pyrvinium embonate has been repurposed over the past decade as a multi-target investigational agent due to its inhibition of the Wnt/β-catenin pathway, androgen receptor signaling, and mitochondrial respiration.

Molecular Formula C75H72N6O6+2
Molecular Weight 1153.4 g/mol
CAS No. 3546-41-6
Cat. No. B1684041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmbonate de pyrvinium
CAS3546-41-6
SynonymsVPC-14337;  VPC 14337;  VPC14337;  Pyrvinium pamoate;  Pyrvinium embonate;  Viprynium embonate
Molecular FormulaC75H72N6O6+2
Molecular Weight1153.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O
InChIInChI=1S/2C26H28N3.C23H16O6/c2*1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h2*6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q2*+1;
InChIKeyOOPDAHSJBRZRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 75 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pyrvinium Embonate (CAS 3546-41-6): Defining Physicochemical and Pharmacological Baseline for Procurement Decisions


Pyrvinium embonate (also known as pyrvinium pamoate; CAS 3546-41-6) is the pamoate (embonate) salt of the cyanine-dye-derived cation pyrvinium, with a molecular formula of C₇₅H₇₀N₆O₆ and a molecular weight of approximately 1151.4 g/mol . Historically employed as an anthelminthic for Enterobius vermicularis infections, pyrvinium embonate has been repurposed over the past decade as a multi-target investigational agent due to its inhibition of the Wnt/β-catenin pathway, androgen receptor signaling, and mitochondrial respiration . Its low systemic absorption from the gastrointestinal tract underpins its favorable safety profile in anthelminthic use [1], while its simultaneous blockade of MEK/ERK and STAT3 signaling has recently distinguished it from single-pathway Wnt inhibitors in precancerous gastric lesion models [2].

Why Pyrvinium Embonate Cannot Be Substituted by Alternative Salts or In-Class Anthelminthics Without Loss of Function


Although the active pyrvinium cation is common to both the pamoate (embonate) and other salt forms, generic substitution carries quantifiable risk: the pamoate salt form directly enhances stability and ensures the extremely low aqueous solubility (<0.1 mg/mL) that limits systemic absorption to negligible levels, a property not guaranteed by alternative counterions [1]. More critically, the multi-pathway pharmacology of pyrvinium embonate—simultaneously inhibiting Wnt/β-catenin (EC₅₀ ~10 nM), MEK/ERK, and STAT3 signaling, while also targeting mitochondrial respiration—is not recapitulated by other anthelminthics such as mebendazole or albendazole, which primarily act via tubulin binding [2]. Mebendazole has been compared head-to-head with pyrvinium pamoate for pinworm infection and found at least as effective clinically, yet mebendazole completely lacks the Wnt-inhibitory and STAT3-suppressive activities that define pyrvinium embonate's repurposing value in oncology research [3]. Furthermore, pyrvinium embonate exhibits a unique genotoxicity fingerprint in Saccharomyces cerevisiae—inducing missense, nonsense, and frameshift reversions—that is absent in mebendazole, thiabendazole, and piperazine salts, indicating a fundamentally distinct interaction with DNA repair mechanisms that may be relevant to its anticancer activity [4].

Quantitative Comparator Evidence for Pyrvinium Embonate: Head-to-Head and Cross-Study Differentiation Data


Dual MEK/ERK and STAT3 Pathway Suppression: Single-Agent Polypharmacology Versus Trametinib

In a direct head-to-head experiment using mouse dysplastic gastric organoids, pyrvinium embonate treatment significantly downregulated both phospho-ERK and phospho-STAT3 levels. Western blot quantification showed that pyrvinium reduced the p-ERK/total ERK ratio and the p-STAT3/total STAT3 ratio, whereas the selective MEK inhibitor trametinib suppressed only p-ERK without affecting p-STAT3. This demonstrates that pyrvinium embonate achieves dual pathway blockade as a single agent, in contrast to trametinib's single-pathway activity [1].

Gastric cancer Chemoprevention MEK/ERK inhibitor STAT3 inhibitor Dysplasia

Nutrient-Deprivation-Enhanced Cytotoxicity: Pyrvinium Embonate Versus Standard Chemotherapeutic Vulnerability in Pancreatic Cancer

Pyrvinium embonate demonstrated nanomolar potency against a panel of pancreatic ductal adenocarcinoma (PDAC) cell lines, with IC₅₀ values ranging from 9 to 93 nM. Critically, its activity was enhanced under glucose- and glutamine-deficient conditions that mimic the nutrient-poor tumor microenvironment. In metabolic assays, pyrvinium embonate significantly reduced oxidative phosphorylation (P < 0.001), compelling a compensatory increase in glycolysis (P < 0.001). This nutrient-deprivation-dependent potency is in contrast to conventional chemotherapeutics such as gemcitabine, whose efficacy typically diminishes under the hypoxic, low-glucose conditions prevalent in PDAC . In vivo, pyrvinium embonate suppressed PDAC xenograft tumor growth via both intraperitoneal (P < 0.0001) and oral (P = 0.0023) administration using human-grade drug .

Pancreatic ductal adenocarcinoma Mitochondrial inhibition Nutrient deprivation Metabolic stress Oxidative phosphorylation

Genetic Toxicity Fingerprint: Pyrvinium Embonate's Distinct Mutagenic Profile Versus Mebendazole and Pyrantel Pamoate in Yeast

In a controlled comparative yeast genotoxicity study, pyrvinium pamoate induced reversion of missense, nonsense, and frameshift alleles in Saccharomyces cerevisiae strain XV185-14C, and was recombinogenic in strain D5. In contrast, mebendazole, thiabendazole, piperazine citrate, and piperazine adipate showed no genotoxic activity in either strain. Pyrantel pamoate induced only the reversion of the frameshift allele and showed possible gene conversion or aneuploidy at the lowest tested dose [1]. This multi-mechanism genotoxicity profile, absent in other anthelminthic drugs, may correlate with pyrvinium embonate's DNA-damage-associated anticancer mechanisms [1].

Genotoxicity Saccharomyces cerevisiae Anthelmintic safety DNA damage Recombinogenicity

Wnt Pathway Inhibition Potency: Nanomolar EC₅₀ of Pyrvinium Embonate and Differential Cancer Cell Sensitivity

Pyrvinium embonate inhibits Wnt/β-catenin signaling with an EC₅₀ of approximately 10 nM in cellular reporter assays . In colon cancer cell lines harboring WNT pathway mutations, pyrvinium embonate blocked cell growth with IC₅₀ values ranging from 0.6 to 65 µM, demonstrating wide differential sensitivity (over 100-fold) across cell lines. This contrasts with the more uniform, moderate potency profile of other Wnt inhibitors such as PKF115-584 [1]. In breast cancer stem cells (BCSCs), pyrvinium embonate inhibited mammosphere formation at concentrations at least 10-fold lower than those required for general cytotoxicity (IC₅₀ for MDA-MB-231 proliferation: 1170 ± 105 nM; mammosphere inhibition at 100–500 nM) [2]. Pyrvinium embonate also significantly decreased mRNA and protein levels of c-MYC, a canonical Wnt target gene, leading to p21 induction [1].

Wnt signaling Beta-catenin Colon cancer Breast cancer stem cells c-MYC

Cardiac Fibroblast Selective Cytotoxicity Under Ischemic Conditions: Sub-10 nM IC₅₀

Pyrvinium embonate imposes specific toxicity on cardiac fibroblasts under ischemic (glucose- and glutamine-deficient) conditions, with an IC₅₀ of 9.5 nM [1]. This is among the lowest IC₅₀ values reported for any small molecule against cardiac fibroblasts under metabolic stress. In a mouse model of myocardial infarction, pyrvinium embonate thwarted fibrosis and ameliorated myocardial contractile dysfunction [1]. This tissue-specific, condition-dependent cytotoxicity profile is distinct from standard antifibrotic agents such as pirfenidone or nintedanib, which do not exhibit metabolic-condition-dependent selectivity for cardiac fibroblasts [1].

Myocardial infarction Cardiac fibrosis Ischemia Fibroblast Metabolic vulnerability

NADH-Fumarate Reductase Inhibition: Anti-Parasitic Mechanism Distinct from Tubulin-Binding Anthelminthics

Pyrvinium embonate inhibits NADH-fumarate reductase in Ascaris suum muscle sub-mitochondrial particles with an IC₅₀ of 500 nM [1]. This enzyme is critical for the anaerobic mitochondrial respiration unique to parasitic helminths and is not targeted by the tubulin-binding anthelminthics mebendazole and albendazole . This molecular target distinction provides a direct biochemical rationale for pyrvinium embonate's different anthelminthic spectrum and its continued utility in pinworm infections where benzimidazole resistance may emerge .

Anthelminthic NADH-fumarate reductase Ascaris suum Mitochondrial respiration Parasite metabolism

High-Value Research and Procurement Scenarios for Pyrvinium Embonate Based on Quantitative Differentiation Evidence


Chemoprevention Research in Gastric Precancerous Lesions: Dual MEK/ERK and STAT3 Targeting

For research groups studying the progression of gastric metaplasia to dysplasia, pyrvinium embonate provides a single-agent tool that simultaneously inhibits both MEK/ERK and STAT3 signaling pathways—a dual blockade not achievable with selective MEK inhibitors such as trametinib [1]. Its ability to selectively induce cell death in dysplastic organoids while sparing normal tissue, and to specifically target CD133⁺/CD166⁺ stem cell populations identified by scRNA-seq, makes it the agent of choice for in vivo gastric cancer prevention studies [1].

Pancreatic Cancer Research Targeting the Metabolically Stressed Tumor Microenvironment

Pyrvinium embonate is uniquely suited for PDAC research programs investigating metabolic vulnerabilities. Its nanomolar potency (9–93 nM IC₅₀) is enhanced under glucose- and glutamine-depleted conditions that mimic the PDAC microenvironment, a setting where conventional chemotherapeutics lose effectiveness . With demonstrated oral bioavailability in xenograft models (PO P = 0.0023), pyrvinium embonate enables both in vitro mechanistic studies of mitochondrial respiration inhibition and in vivo translational experiments .

Cancer Stem Cell and Wnt-Driven Oncology Studies Requiring Sub-Cytotoxic Pathway Inhibition

For breast and colon cancer stem cell research, pyrvinium embonate offers nanomolar Wnt pathway inhibition (EC₅₀ ~10 nM) and selective mammosphere suppression at concentrations at least 10-fold below general cytotoxic thresholds [2]. Its ability to downregulate c-MYC, FZD1, FZD10, and LRP5 at the transcriptional level, and to suppress ALDH1⁺/CD44⁺ stemness markers, provides a multi-faceted tool distinct from single-target Wnt inhibitors such as PKF115-584 [2].

Cardiac Fibrosis Research Exploiting Metabolic-Condition-Dependent Selective Cytotoxicity

Pyrvinium embonate's sub-10 nM IC₅₀ against cardiac fibroblasts specifically under ischemic (glucose/glutamine-deficient) conditions, combined with its in vivo validation in myocardial infarction models showing fibrosis reduction and contractile function improvement, positions it as a niche tool compound for investigating metabolic vulnerabilities in cardiac fibrosis [3]. This condition-dependent selectivity is not exhibited by standard antifibrotic agents [3].

Quote Request

Request a Quote for Embonate de pyrvinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.